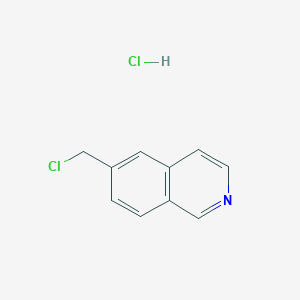

6-(Chloromethyl)isoquinoline hydrochloride

Übersicht

Beschreibung

6-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the CAS Number: 1393579-07-1 . It has a molecular weight of 214.09 .

Molecular Structure Analysis

The InChI code for 6-(Chloromethyl)isoquinoline hydrochloride is 1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H . This indicates the presence of a chloromethyl group attached to an isoquinoline ring.Wissenschaftliche Forschungsanwendungen

Isoquinoline and Its Derivatives

- Scientific Field : Organic and Pharmaceutical Chemistry

- Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

- Methods of Application : The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some of those have already been implemented via semi-synthesis or total synthesis .

- Results or Outcomes : The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

Quinoline and Its Derivatives

- Scientific Field : Medicinal and Industrial Chemistry

- Application Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-malarial, anti-SARS-CoV-2, and antituberculosis activities .

- Methods of Application : Quinoline and its derivatives undergo nucleophilic and electrophilic substitution reactions . Synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes .

- Results or Outcomes : Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Synthesis of Quinoline Derivatives

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : Quinoline and its derivatives are used in the synthesis of a wide range of bioactive compounds, including antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory drugs . The heterocyclic quinoline core is a common structural motif in many synthetic and natural compounds .

- Methods of Application : Many methods for the preparation and reactivity of these heterocycles have been comprehensively surveyed in the literature . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

- Results or Outcomes : The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Therapeutic Potential of Quinoline Derivatives

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Emami et al. developed a novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives .

- Methods of Application : The synthesis started with 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid .

- Results or Outcomes : The study did not provide specific results or outcomes .

Synthesis of Quinoline Derivatives

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : Quinoline and its derivatives are used in the synthesis of a wide range of bioactive compounds, including antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory drugs . The heterocyclic quinoline core is a common structural motif in many synthetic and natural compounds .

- Methods of Application : Many methods for the preparation and reactivity of these heterocycles have been comprehensively surveyed in the literature . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

- Results or Outcomes : The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Therapeutic Potential of Quinoline Derivatives

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Emami et al. developed a novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives .

- Methods of Application : The synthesis started with 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid .

- Results or Outcomes : The study did not provide specific results or outcomes .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMSEJVQIVENNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)isoquinoline hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2965748.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2965752.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)